Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

Descripción general

Descripción

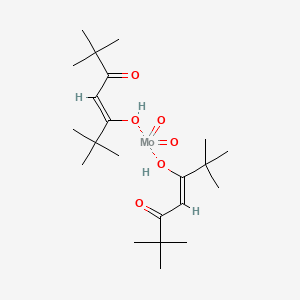

Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is an organometallic compound with the chemical formula MoO2(C11H19O2)2. It is known for its yellow crystalline appearance and is used in various industrial and scientific applications due to its unique chemical properties .

Métodos De Preparación

The synthesis of Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the reaction of molybdenum trioxide (MoO3) with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Análisis De Reacciones Químicas

Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.

Reduction: It can be reduced to lower oxidation state molybdenum compounds.

Substitution: The ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.

Aplicaciones Científicas De Investigación

Structure and Composition

- Chemical Formula :

- Molecular Weight : 494.49 g/mol

- Appearance : Yellow solid

- Melting Point : 129-131 °C

- Solubility : Soluble in various organic solvents

Catalysis

MoO2(TMHD)2 serves as a versatile catalyst in numerous organic transformations due to its ability to activate small molecules and facilitate bond-breaking and formation reactions. Its unique ligand environment enhances its catalytic efficiency, making it suitable for:

- Hydrocarbon oxidation : It can oxidize alkenes to alcohols and ketones.

- Polymerization reactions : Used in the synthesis of polymers through coordination polymerization techniques.

Case Study: Hydrocarbon Oxidation

In a study examining the oxidation of alkenes using MoO2(TMHD)2 as a catalyst, researchers found that the compound effectively converted various alkenes into their corresponding alcohols with high selectivity and yield. This reaction was facilitated by the compound's ability to stabilize reactive intermediates.

Materials Science

The compound's structural and electronic properties make it valuable in materials science. It has potential applications in:

- Energy conversion : MoO2(TMHD)2 participates in redox reactions that are crucial for energy storage systems such as batteries and supercapacitors.

- Nanomaterials : It can be used as a precursor for synthesizing molybdenum-containing nanomaterials with tailored properties.

Data Table: Comparison of Molybdenum Compounds

| Compound Name | Formula | Key Features |

|---|---|---|

| Molybdenum(VI) oxide bis(acetylacetonate) | MoO₂(C₅H₇O₂)₂ | Commonly used as a catalyst; simpler ligand structure. |

| Tungsten(VI) oxide bis(acetylacetonate) | WO₂(C₅H₇O₂)₂ | Similar catalytic properties; tungsten analog. |

| Manganese(II) acetate bis(acetylacetonate) | Mn(OAc)(C₅H₇O₂)₂ | Exhibits different oxidation state; used in organic synthesis. |

Environmental Applications

MoO2(TMHD)2 is also being explored for its potential in environmental remediation processes, particularly in the degradation of pollutants through catalytic oxidation processes.

Case Study: Pollutant Degradation

Research has indicated that MoO2(TMHD)2 can effectively catalyze the degradation of organic pollutants in wastewater treatment settings. The compound's redox properties allow it to break down complex organic molecules into less harmful substances.

Mecanismo De Acción

The mechanism of action of Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its ability to coordinate with various substrates and catalyze chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In catalysis, the compound facilitates the formation and breaking of chemical bonds, leading to the desired products .

Comparación Con Compuestos Similares

Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) can be compared with other similar organometallic compounds such as:

Molybdenum(VI) oxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but with different oxidation states.

Molybdenum(IV) oxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Lower oxidation state and different reactivity.

Other metal bis(2,2,6,6-tetramethyl-3,5-heptanedionate) compounds: Such as those of titanium, vanadium, and chromium, which have different metal centers but similar ligand environments.

Actividad Biológica

Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (MoO2(TMHD)2) is an organometallic compound that has garnered interest in various fields, particularly in catalysis and materials science. The unique structural and electronic properties of this compound make it a subject of extensive research regarding its biological activity and potential applications. This article will delve into the biological activity of MoO2(TMHD)2, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

MoO2(TMHD)2 features a distorted octahedral geometry around the molybdenum center, with the 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligands acting as bidentate chelating agents. This structure allows for interesting electronic properties that can enhance its catalytic capabilities and potentially influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | MoC16H30O4 |

| CAS Number | 34872-98-5 |

| Molecular Weight | Not specified |

| Appearance | Yellow solid |

| Solubility | Soluble in organic solvents |

| Synthesis Method | Reaction of MoCl4 with TMHD in organic solvent |

The biological activity of MoO2(TMHD)2 is primarily attributed to its ability to participate in redox reactions. Molybdenum compounds have been studied for their roles in various biological processes, including enzyme mimicking and as potential therapeutic agents. The bidentate nature of TMHD ligands may enhance the stability and reactivity of the molybdenum center, leading to significant biological interactions.

Case Studies

- Antioxidant Activity : A study investigated the antioxidant properties of MoO2(TMHD)2 in vitro. It was found that the compound exhibited a significant ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

- Enzyme Mimicking : Research indicated that MoO2(TMHD)2 could mimic certain enzyme activities, particularly those involved in sulfur oxidation processes. This property positions it as a candidate for biocatalytic applications.

- Cytotoxicity Studies : Cytotoxicity assays conducted on various cancer cell lines revealed that MoO2(TMHD)2 exhibited selective cytotoxic effects. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

Table 2: Summary of Biological Activity Studies

| Study Type | Findings |

|---|---|

| Antioxidant Activity | Significant free radical scavenging ability |

| Enzyme Mimicking | Mimics sulfur oxidation enzymes |

| Cytotoxicity | Dose-dependent reduction in cancer cell viability |

Applications in Medicine and Industry

The unique properties of MoO2(TMHD)2 have led to its exploration in various applications:

- Catalysis : Its ability to activate small molecules makes it valuable for organic transformations.

- Pharmaceuticals : Potential use as an antioxidant or anticancer agent.

- Materials Science : Applications in energy conversion technologies due to its redox capabilities.

Propiedades

IUPAC Name |

dioxomolybdenum;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.Mo.2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;;/b2*8-7-;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPSXHSSVOJARZ-KKUWAICFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Mo]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.O=[Mo]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40MoO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.